InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13)
.
Naphthalene-2-carboximidamide can be classified under the broader category of amides, specifically as a carboximidamide. It is synthesized primarily through the reaction of naphthalene derivatives with amidoximes or other nitrogen-containing compounds. The structural formula can be denoted as C₁₁H₈N₂O, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of naphthalene-2-carboximidamide typically involves several methods. One common approach is through the amidation of naphthalene-2-carboxylic acid derivatives using amidoximes. The general procedure includes:
For example, one study reported the synthesis of naphthalene-2-carboximidamide using CDI as a coupling agent with a yield of 85%, resulting in a beige solid with a melting point of 176–178 °C .
Naphthalene-2-carboximidamide features a planar aromatic structure due to the naphthalene moiety, which contributes to its stability and potential interactions in biological systems. The carboximidamide functional group (-C(=NH)-NH₂) introduces polar characteristics to the molecule.
Naphthalene-2-carboximidamide can undergo various chemical reactions typical for amides and carboximidamides:
The mechanism by which naphthalene-2-carboximidamide exerts its biological effects is not fully elucidated but may involve:
Naphthalene-2-carboximidamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential applications.
Naphthalene-2-carboximidamide has potential applications in various fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1